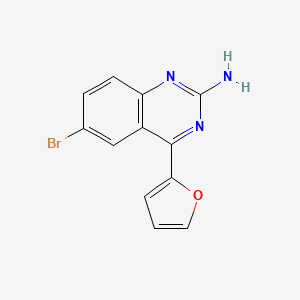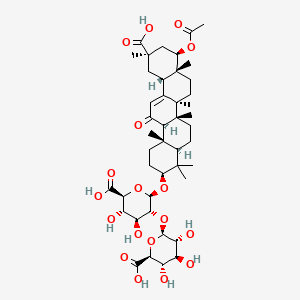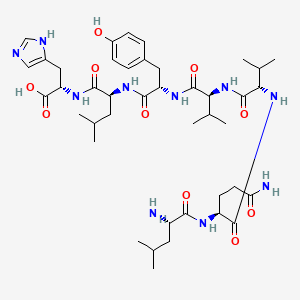
Vicatertide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vicatertide is a peptide compound known for its role as a transforming growth factor beta-1 receptor inhibitor. It is composed of a sequence of amino acids: leucine, glutamine, valine, valine, tyrosine, leucine, and histidine. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate the transforming growth factor beta signaling pathway .
准备方法
Synthetic Routes and Reaction Conditions
Vicatertide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled to the chain using a coupling reagent, and the protecting groups are removed to allow the next amino acid to be added. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The synthesized peptide is then subjected to lyophilization to obtain a stable, dry powder form suitable for storage and transportation .
化学反应分析
Types of Reactions
Vicatertide primarily undergoes hydrolysis and enzymatic degradation. Hydrolysis involves the cleavage of peptide bonds in the presence of water, leading to the breakdown of the peptide into its constituent amino acids. Enzymatic degradation occurs through the action of proteases, which specifically target peptide bonds .
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Enzymatic Degradation: Conducted using proteases such as trypsin or chymotrypsin under physiological conditions (pH 7.4, 37°C).
Major Products Formed
The primary products formed from the hydrolysis and enzymatic degradation of this compound are its constituent amino acids: leucine, glutamine, valine, tyrosine, and histidine .
科学研究应用
Vicatertide has several scientific research applications, particularly in the fields of oncology and molecular biology. Its ability to inhibit the transforming growth factor beta-1 receptor makes it a valuable tool for studying the transforming growth factor beta signaling pathway and its role in cancer progression. Researchers use this compound to investigate the effects of transforming growth factor beta inhibition on tumor growth, metastasis, and immune response .
In addition to oncology, this compound is used in studies related to fibrosis, as the transforming growth factor beta pathway is implicated in the development of fibrotic diseases. By inhibiting this pathway, this compound helps researchers explore potential therapeutic strategies for conditions such as pulmonary fibrosis and liver fibrosis .
作用机制
Vicatertide exerts its effects by binding to the transforming growth factor beta-1 receptor, thereby inhibiting the receptor’s activity. This inhibition disrupts the transforming growth factor beta signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. By blocking this pathway, this compound can reduce tumor growth and metastasis, as well as modulate immune responses .
相似化合物的比较
Similar Compounds
Vactosertib: Another transforming growth factor beta-1 receptor inhibitor with similar therapeutic applications in oncology.
Bintrafusp alfa: A bifunctional conjugate that targets both transforming growth factor beta and programmed death-ligand 1, used in cancer therapy.
AVID200: A ligand trap designed to inhibit transforming growth factor beta signaling.
Luspatercept: A recombinant fusion protein that targets the activin receptor, used in the treatment of anemia.
Uniqueness of Vicatertide
This compound is unique in its specific amino acid sequence and its high potency as a transforming growth factor beta-1 receptor inhibitor. Its ability to modulate the transforming growth factor beta signaling pathway with minimal off-target effects makes it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C42H66N10O10 |
|---|---|
分子量 |
871.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C42H66N10O10/c1-21(2)15-28(43)36(55)47-29(13-14-33(44)54)37(56)51-35(24(7)8)41(60)52-34(23(5)6)40(59)49-31(17-25-9-11-27(53)12-10-25)39(58)48-30(16-22(3)4)38(57)50-32(42(61)62)18-26-19-45-20-46-26/h9-12,19-24,28-32,34-35,53H,13-18,43H2,1-8H3,(H2,44,54)(H,45,46)(H,47,55)(H,48,58)(H,49,59)(H,50,57)(H,51,56)(H,52,60)(H,61,62)/t28-,29-,30-,31-,32-,34-,35-/m0/s1 |
InChI 键 |
MLCMYVUVOHSNFD-WVMYFBOZSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



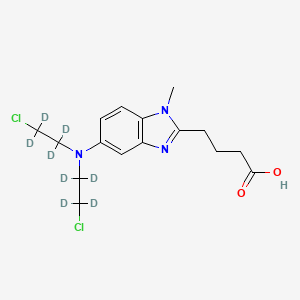
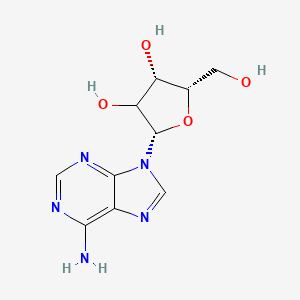
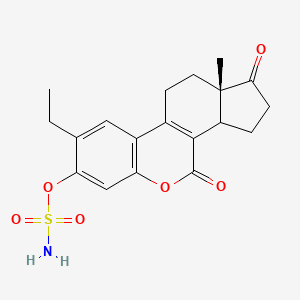
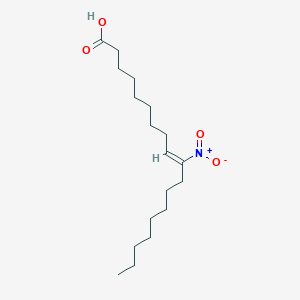
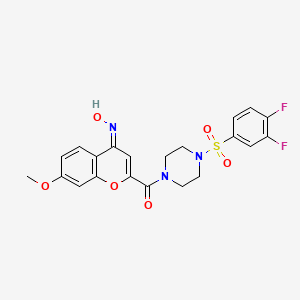
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
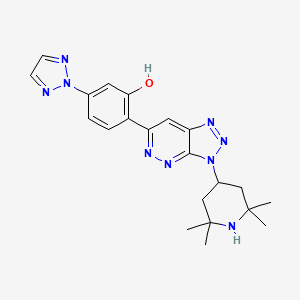
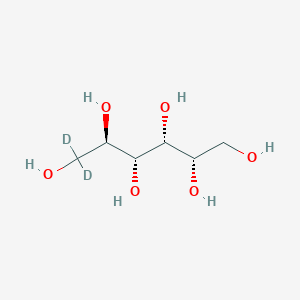
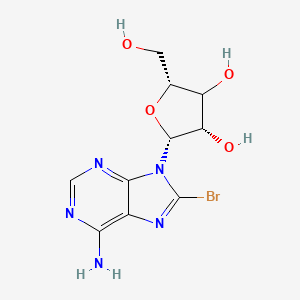
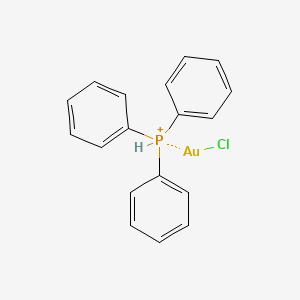
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
